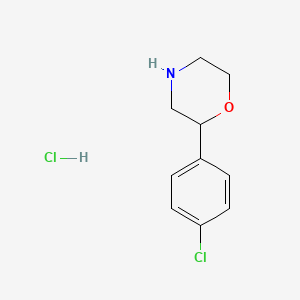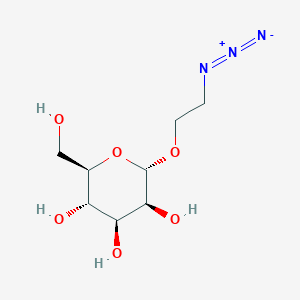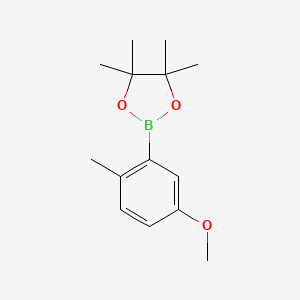
2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
The compound “2-(5-Methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is an organic intermediate with borate and sulfonamide groups . It is derived from 5-Methoxy-2-methylaniline, which is used in the preparation of N-(5-methoxy-2-methylphenyl)acetamide .
Synthesis Analysis
The synthesis of this compound involves nucleophilic and amidation reactions . The starting material, 5-Methoxy-2-methylaniline, is used in the preparation of N-(5-methoxy-2-methylphenyl)acetamide .Molecular Structure Analysis
The molecular structure of this compound can be characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions . It is derived from 5-Methoxy-2-methylaniline, which is used in the preparation of N-(5-methoxy-2-methylphenyl)acetamide .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from its structure and the properties of similar compounds. For instance, 5-Methoxy-2-methylaniline, a related compound, is slightly soluble in water .Scientific Research Applications
Scientific Research Applications
1. Cancer Research and Estrogen Metabolites
A study discussed the antitumorigenic and antiangiogenic effects of 2-methoxyestradiol, a compound structurally related to estrogen metabolites, suggesting its potential protective effect against estrogen-induced cancers in target organs. This indicates the relevance of methoxy substituted phenyl compounds in cancer research, particularly for their anti-cancer properties (B. Zhu & A. Conney, 1998).
2. Polymer Science for Scintillators
Research on plastic scintillators based on polymethyl methacrylate, incorporating various luminescent dyes including methoxy substituted compounds, shows the utility of such chemicals in developing materials with specific optical properties, useful in radiation detection (V. N. Salimgareeva & S. Kolesov, 2005).
3. Sustainable Chemistry from Biomass
A review on the conversion of plant biomass into valuable chemicals highlights the importance of derivatives for the production of polymers and fuels, demonstrating the broader applicability of chemical compounds in sustainable material production and the chemical industry (V. M. Chernyshev, O. A. Kravchenko, & V. Ananikov, 2017).
4. Environmental Estrogens and Toxicology
A study on Methoxychlor, an environmental estrogen, reviews its proestrogenic activity and associated reproductive and developmental toxicity, highlighting the interest in understanding the effects of methoxy substituted compounds on health and environment (A. Cummings, 1997).
5. Bioactive Compounds and Alternative Medicine
Osthole, a naturally occurring compound with a methoxy group, was reviewed for its various pharmacological activities, including neuroprotective and immunomodulatory effects, indicating the potential medicinal applications of methoxy substituted phenyl compounds (Zhong-rong Zhang et al., 2015).
Safety and Hazards
The safety information for (5-Methoxy-2-methylphenyl)boronic acid, a related compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Future Directions
Mechanism of Action
Target of Action
Related compounds such as 2-methoxy-5-methylphenol and 5-Methoxy-2-methylaniline
Mode of Action
The presence of a methoxy group and a phenyl ring could imply interactions with proteins or enzymes via hydrophobic interactions or pi stacking .
Biochemical Pathways
Indole derivatives, which share structural similarities with the compound, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with a variety of biochemical pathways.
Pharmacokinetics
The presence of a methoxy group and a phenyl ring in the compound could potentially influence its pharmacokinetic properties, including its solubility, absorption, and distribution .
Result of Action
Related compounds have been used in the preparation of various other compounds, suggesting that the compound could potentially have a variety of biological effects .
properties
IUPAC Name |
2-(5-methoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-10-7-8-11(16-6)9-12(10)15-17-13(2,3)14(4,5)18-15/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAWACMQRIPJAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



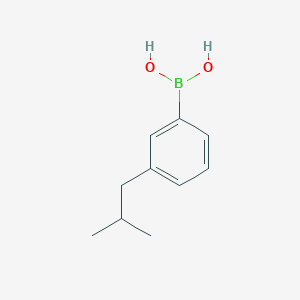
![Diethyl 2-[5-(trifluoromethyl)pyridin-2-yl]malonate](/img/structure/B3040078.png)
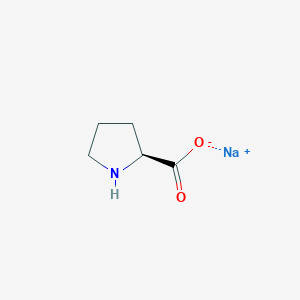
![1-(4-Fluorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-one](/img/structure/B3040080.png)

![ethyl 2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate](/img/structure/B3040085.png)
![2-methyl-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylic acid](/img/structure/B3040086.png)


![4-(Methoxycarbonyl)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B3040090.png)
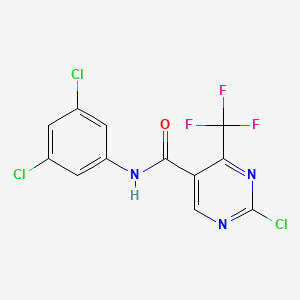
![1-[2,4,6-Trimethyl-3-(pyridinium-1-ylmethyl)benzyl]pyridinium dichloride](/img/structure/B3040095.png)
